Journal Name:Journal of Macromolecular Science Part B-Physics
Journal ISSN:0022-2348
IF:1.366
Journal Website:http://www.tandfonline.com/toc/lmsb20/current
Year of Origin:1967
Publisher:Taylor and Francis Ltd.
Number of Articles Per Year:53
Publishing Cycle:Bimonthly
OA or Not:Not
Journal of Macromolecular Science Part B-Physics ( IF 1.366 ) Pub Date: 2023-07-22 , DOI: 10.1016/j.fuel.2023.129241
Hydrogenation via electrocatalysis is an efficient and environmentally friendly method for converting biomass derivatives into biofuels. Developing an eco-friendly, robust, and sustainable electrocatalyst is essential for selectively producing biofuels from biomass derivatives. Herein, Palladium-Nickel-Boron nanoparticles with carbon supports (PdNiB/C) were prepared and characterized by different analytical methods. The obtained XRD patterns show the structures of Pd and NiO incorporated into the disordered graphite-like structures of date seed-activated carbon. PdNiB/C has high structural stability and exhibits high electrocatalytic activity in the conversion of biomass derivatives of furfural (FF) to furfural alcohol (FA) and 5-hydroxymethylfurfural (HMF) to 2,5-dihydroxymethyltetrahydrofuran (DHMTHF). The FA and DHMTHF hydrogenated products yields were tuned by changing the carbon supports (date seed activated carbon (DSAC), carbon black (CB), and reduced graphene oxide (rGO)) and the elemental composition of Pd, Ni, and B of the PdNiB/C catalysts. The PN25/rGO catalyst with a Pd:Ni ratio of 1:3 showed the highest conversions of FF to FA and of HMF to DHMTHF with relatively high faradaic efficiencies. In electrochemical hydrogenation (ECH), the presence of boron enhanced the faradaic efficiencies (F.E.) by slowing down the competing HER. ECH conditions, including applied potential, temperature, and time, were also optimized to maximize the yield and selectivity of the hydrogenated products. This study showed the potential to convert biomass derivatives to biofuels for renewable energy production.
Journal of Macromolecular Science Part B-Physics ( IF 1.366 ) Pub Date: 2023-07-25 , DOI: 10.1016/j.fuel.2023.129281
The end-to-end efficiency and environmental impact of tyre pyrolysis oil (TPO) are currently high on the agenda of worldwide research. However, most knowledge regarding combustion and emissions of TPO fuels comes from legacy (pre-Euro standard) engine platforms, operating in non-optimal combustion conditions. The few tests on modern automotive engines have used factory, diesel-optimised calibration maps and focus on only small TPO admixtures to diesel fuel (DF). The present work aspires to tackle these knowledge gaps by testing higher TPO admixture diesel blends in a state-of-the-art research engine realising low nitrogen oxides (NOX), partially premixed compression ignition. Measurement campaigns focus on accuracy in establishing fuel-to-fuel differences in emissions, also with consideration of unlegislated species. A combination of thorough combustion analysis and accurate fuel property characterisation allows evaluation of a calibration strategy that harnesses multi-pulse injection and a fully controlled air-path to mitigate emissions. This strategy enables an engine fuelled with a 40% TPO blend to realise low-temperature combustion in a wider area of the calibration map than is possible with DF. The most favourable NOX/particulate matter (PM) mode is extended towards high exhaust gas recirculation and early injection regimes. Adopting this dedicated engine control for TPO allows best-point NOX/PM emissions of 1.22 g/kWh and 0.18 g/kWh respectively, while maintaining the baseline indicated thermal efficiency target of 42%. Carbon monoxide and hydrocarbons emissions are elevated, but in terms of current EU Non-road Mobile Machinery Stage V limits, differences between TPO and DF are insignificant. However, regardless of calibration, TPO's chemical make-up causes increased emissions of sulphur oxides and aromatic hydrocarbons.
Journal of Macromolecular Science Part B-Physics ( IF 1.366 ) Pub Date: 2023-07-20 , DOI: 10.1016/j.fuel.2023.129249
The study of the memory effect can help to clarify the mechanisms of synthesis and decomposition of the CO2/CH4 mixed gas hydrate for mixed gas separation, CO2 sequestration, and CH4 recovery from unconventional natural gas reservoirs. To examine the impact of the memory effect on the CO2/CH4 mixed gas hydrate synthesis in terms of induction time, gas consumption rate, change of gas components, and separation factor, we conducted initial and second CO2/CH4 mixed gas hydrate synthesis experiments in a porous medium and deionized water system. The influence characteristics of the memory effect on CO2/CH4 hydrate synthesis under the predesigned decomposition temperatures (5 ∼ 25 °C) and pressures (0.5, 1.0, and 1.5 MPa) were investigated under decomposition times of 0.5 and 1.0 h. Compared to the induction time of the initial synthesis, the induction time of the second synthesis was greatly shortened, reaching a maximum of 87.42%. The induction time decreased with decreasing decomposition temperature and pressure in the same decomposition period. The decomposition time had a large effect on the peak value of the induction time during the second synthesis process. Besides, the memory effect was greatly affected by the decomposition time in depressurization cases, and the 0.5 h decomposition time was significantly better than that of 1.0 h. The memory effect had the strongest promotion effect on the second synthesis when the decomposition pressure and time were 1.0 MPa and 0.5 h, respectively. Furthermore, the memory effect improved the nucleation rate of the CO2/CH4 mixed gas hydrate and increased the amount of CO2 hydrate synthesis to 1.3 times that of the initial synthesis. Also, the memory effect influenced the hydrate to exhibit stronger CO2 selectivity, which provides a novel approach for the separation of mixed gases via the hydrate method.
Journal of Macromolecular Science Part B-Physics ( IF 1.366 ) Pub Date: 2023-07-20 , DOI: 10.1016/j.fuel.2023.129239
The removal of sulfur dioxide from flue gas is an important process for the mitigation of acid rain. Activated carbons have a low affinity for water and a high affinity for polarizable molecules, such as sulfur dioxide, making them good candidates for selective adsorbents for flue gases. This work presents results on the multicomponent adsorption of N2/CO2/SO2 and N2/CO2/SO2/H2O flue gas mixtures on four activated carbons prepared from petroleum coke, and one carbon black. Multicomponent adsorption was measured at T = 30, 60, 90 °C. All five activated carbons had a high affinity and selectivity for SO2 in both the presence and absence of water. The activated carbons prepared with KOH (P_K) and NaOH (P_Na) showed the highest capacity for SO2 under wet conditions with thermal swing regeneration (P_K: nadsSO₂ = 0.148 ± 0.002 mmol g−1, P_Na: nadsSO₂ = 0.13 ± 0.01 mmol g−1). In pressure swing experiments of the wet flue gas mixture, the activated carbon prepared with a K2CO3 and KOH (P_CK) (nadsSO₂ = 0.077 ± 0.002 mmol g−1) and P_K (nadsSO₂ = 0.064 ± 0.005 mmol g−1) activated carbons had the highest SO2 capacities. Of the activated carbon, P_K had the greatest SO2/H2O selectivity for the thermal swing adsorption (T = 30 °C, SSO₂/H₂O = 3.0 ± 0.2) and pressure swing adsorption (T = 90 °C, SSO₂/H₂O = 3.9 ± 0.6) experiments. It was observed that activated carbons with higher carbon fraction were less likely to have a difference in SO2 adsorption from dry versus wet conditions. After the wet SO2 multicomponent adsorption, no change in the adsorption performance of any activated carbons was observed after 10 cycles.
Journal of Macromolecular Science Part B-Physics ( IF 1.366 ) Pub Date: 2023-07-25 , DOI: 10.1016/j.fuel.2023.129235
Emissions of elemental mercury (Hg0) from coal-fired power plant have become a great threaten to the ecosystems. Adsorption is a practical strategy for abating Hg0, but limited Hg0-targeted sites is a stumbling block to developing high-efficiency adsorbents. This work aims to design an efficient adsorbent for Hg0 purification at high gas hourly space velocities (GHSV) is achieved by co-implanting porous TiO2 with inorganic–organic dual functional sites (SH and MnOx). The 2SH-MnOx/TiO2 prepared at SH: MnOx ratios of 2:6 is demonstrated a Hg0 removal efficiency of 90 % at 175 °C under a GHSV of 120,000 h−1. Based on Hg-Temperature Program Desorption (Hg-TPD) analysis, the adsorbed Hg0 converted to HgS and HgO at the SH and MnOx sites of the adsorbents, respectively. The existence of MnOx was revealed to facilitate the generation of HgS. Theoretical calculations suggested that the co-existence of SH and MnOx promotes Hg0 adsorption and boost electrons transfer from Hg0 to adsorbent surface. This study provides a new prospect in developing an advanced alternative adsorbent to increase the efficiency of Hg0 removal from coal-combustion flue gas.
Journal of Macromolecular Science Part B-Physics ( IF 1.366 ) Pub Date: 2023-07-22 , DOI: 10.1016/j.fuel.2023.129227
A 2D multi-physics model is developed to study the glycerol-assisted SOEC co-electrolysis process, with a novel in-tube reformer to improve the fuel utilization and reduce the temperature difference. After model validation, the effects of key operating parameters on the electrochemical performance and temperature distribution of the system are investigated. It is found that glycerol assistance can significantly reduce the operating voltage of the SOEC co-electrolysis system, thus saving over 55 % of electrical energy at 1073 K. Besides, increasing operating voltage, operating temperature and cathode H2O molar fraction promote the co-electrolysis process, leading to an increase in cathode H2O/CO2 conversion. Optimal values of the anode/cathode flow rates (Qan = 70–110 SCCM and Qca = 125–175 SCCM) and the anode glycerol molar fraction (Xan,GL = 0.05–0.15) are obtained to achieve both good electrochemical performance and uniform temperature distribution. Meanwhile, the proposed in-tube reformer can greatly reduce the temperature difference inside the cell, and by precisely controlling the structure and operating parameters of the system, a more uniform internal temperature distribution can be obtained, even allowing the system to be operated at homogeneous temperature conditions. This study provides a reference for the commercialization of efficient green syngas production and CO2 recycling by using renewable electricity.
Journal of Macromolecular Science Part B-Physics ( IF 1.366 ) Pub Date: 2023-07-17 , DOI: 10.1016/j.fuel.2023.129170
Weighted fracturing fluid was considered to be one of the key technologies to deal with the challenge of abnormally high pressure and ultra-high temperature reservoir stimulation in the case of existing fracturing equipment. In this work, a thickener polymer Pt-Fb that meets the requirements of fracturing fluid weighting by HCOONa was synthesized. And HCOONa- weighted fracturing fluid with delayed crosslinking characteristics and good friction reduction performance was developed based on the polymer Pt-Fb. It is much cheaper than CHKO2-weighted guar gum fracturing fluid. The density of HCOONa-weighted fracturing fluid was up to 1.3 g/cm3. The fracturing fluid proposed in this study meets the temperature resistance and shear resistance requirements of 170 °C and 170 s−1. Besides, a complete gel breaking was obtained by using NaBrO3, and the internal mechanism was investigated from both experimental and theoretical aspects. It was revealed that a mild multi-step oxidation reaction enables NaBrO3 to break the HCOONa-weighted fracturing fluid.
Journal of Macromolecular Science Part B-Physics ( IF 1.366 ) Pub Date: 2023-07-18 , DOI: 10.1016/j.fuel.2023.129195
The geometry of the extension tube has a great influence on the shock wave propagation and spontaneous ignition of high-pressure hydrogen release in this paper, piezoelectric pressure transducers, photodiodes and a high-speed camera are used to study the shock wave propagation and spontaneous ignition of high-pressure hydrogen released to the downstream sho (ϸ)-shaped extension tube. Experimental results show that the intensity of the leading shock wave is weakened due to the presence of branches when it propagates in the straight section of the sho-shaped tube, and a strong reflected shock wave is generated in the bend section. Spontaneous ignition is more prone to occur in the bend section than in the straight section, with a large optical signal value and long flame duration. However, due to the complex structure of the extension tube, there are still cases of the hydrogen flame extinguishing inside the tube even under high burst pressure. The flame detection time after the leading shock wave at the measured positions decreases with increasing burst pressure, and the time in the bend section is greater than that of the straight section. Radial flame expansion, flame separation, downstream flame extinction and upstream flame development, primary jet fire and secondary jet fire are successively observed outside the tube.
Journal of Macromolecular Science Part B-Physics ( IF 1.366 ) Pub Date: 2023-07-24 , DOI: 10.1016/j.fuel.2023.129275
Thermal treatment is an effective method to dispose of municipal solid waste incineration (MSWI) fly ash (FA), however, present research mainly focuses on the thermal behavior of FA in air, neglecting the investigation of FA pyrolysis characteristic in inert gases. The weight loss, phase transition, environmental impact, and conversion behavior of heavy metals and chlorine during the FA pyrolysis in N2 were measured using TG-FTIR-XRD-ICP-IC to increase understanding of the transformation process and decomposition features of FA in inert gas. The results demonstrated that CO2, NO, C-O(H), HCl, SO2, and H2O are emitted during FA pyrolysis due to the decomposition of inorganic salts and organic compounds. After being roasted at 1200 °C, the volatilization rates of As, Cr, Cd, Cu, Pb, and Zn were 56.71%, 34.75%, 99.56%, 83.41%, 96.22%, and 97.19%, respectively. However, the removal rate of Cl was only 51.43%, owing mostly to the formation of Ca2SiO4CaCl2 at high temperatures, which hampered chlorine volatilization. The kinetic of FA pyrolysis was investigated using FWO, KAS, and CR methods at heating rates of 10, 20, 30, and 40 °C/min, which suited the experimental data of each stage well. Chemical reaction (No. 2), assumed random nucleation and its subsequent growth (No. 11), and three-dimensional diffusion and spherical symmetry (No. 21) were the reaction control procedures of stages I, III and IV, with activation energies of 54.04, 213.03 and 280.85 kJ/mol, respectively. The degradation kinetics, environmental emissions, and reaction mechanisms of FA pyrolysis in the N2 atmosphere can provide a novel insight for pollution reduction and process optimization.
Journal of Macromolecular Science Part B-Physics ( IF 1.366 ) Pub Date: 2023-07-24 , DOI: 10.1016/j.fuel.2023.128682
Determining the total organic carbon (TOC) content is essential information for risk assessment in oil exploration, as it is a parameter used for the characterization of hydrocarbon-generating rocks, considering that intervals rich in organic matter are the basic requirements for oil and gas accumulation. However, the determination of TOC can be costly, demanding destructive tests in samples from the source rock, expensive laboratory machinery, and specialized personnel. In this context, one notes the necessity of the computational methods to bypass those problems and that machine learning models emerge as an option. One approach to integrating machine learning methods improves performance and, consequently, the prediction quality is stacking models. This paper presents a super learner strategy, based on stacking approaches, as a surrogate model for TOC modeling. The super-learner has three levels in this structure containing different types of learners (machine learning methods), where two stack models from the first two levels. The following machine learning models were used in the building of super learner the K-Neighbors Nearest (KNN), Linear Regression (LR), Multi-layer Perceptron Neural Network (MLP), Random Forest (RF), Ridge Regression (RR), and Support Vector Regression (SVR). The proposed model was compared with standalone machine learning models and other canonical stacking models. The resulting super learner stacking model attained the best average performance for the TOC modeling (R = 0.897, R2 = 0.80, RMSE = 1.16, MAE = 0.93, and MAPE = 28.30%). The proposed approach produces an alternative data-driven efficient model for TOC prediction, resulting in reliable automated technology to assist oil and gas well management and decision-making.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术4区 | POLYMER SCIENCE 高分子科学4区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
6.40 | 38 | Science Citation Index Science Citation Index Expanded | Not |
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